![molecular formula C18H18N2O6S2 B2547511 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide CAS No. 2309590-12-1](/img/structure/B2547511.png)
5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process. This compound has shown potential in various scientific applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Furthermore, this compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, this compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide in lab experiments is its potential as an anticancer agent. Furthermore, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease. However, one of the limitations of using this compound in lab experiments is its high cost and low availability.
Future Directions
There are several future directions for research on 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory bowel disease. Another direction is to investigate the potential of this compound in combination with other anticancer agents. Furthermore, it is important to investigate the mechanisms of resistance to this compound in cancer cells and develop strategies to overcome this resistance. Finally, it is important to investigate the pharmacokinetics and toxicity of this compound in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide involves a multi-step process. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with potassium carbonate in dimethylformamide to form the corresponding carboxylic acid salt. The second step involves the reaction of the carboxylic acid salt with 2-(2-bromoethyl)-5-(thiophen-2-yl)furan in the presence of cesium carbonate and copper(I) iodide to form the corresponding ester. The third step involves the hydrolysis of the ester to form the corresponding carboxylic acid. The fourth step involves the reaction of the carboxylic acid with sulfamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product.
Scientific Research Applications
5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide has shown potential in various scientific applications. One of the most significant applications of this compound is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.
properties
IUPAC Name |
5-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-14-5-4-11(9-12(14)18(19)22)28(23,24)20-10-13(21)15-6-7-16(26-15)17-3-2-8-27-17/h2-9,13,20-21H,10H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXIROQFRZMIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)
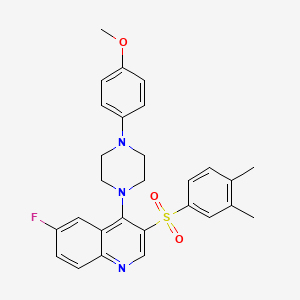
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)
![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)
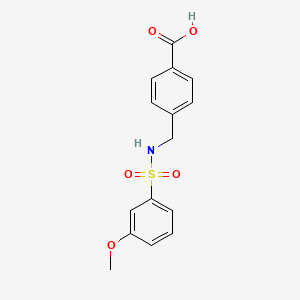
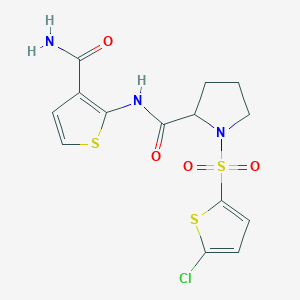
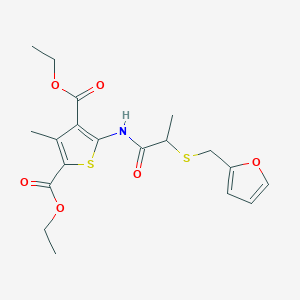
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)
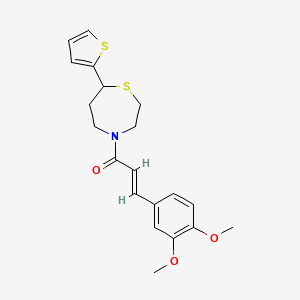
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)